molecular formula C11H22O3 B8704296 (4,4-Diethoxycyclohexyl)methanol

(4,4-Diethoxycyclohexyl)methanol

Cat. No.: B8704296
M. Wt: 202.29 g/mol
InChI Key: KSKJVRDYBTXSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-Dimethoxycyclohexyl)methanol (CAS: 758716-89-1) is a cyclohexane derivative featuring two methoxy groups at the 4,4-positions and a hydroxymethyl substituent. Its molecular formula is C₉H₁₈O₃, with a molecular weight of 174.24 g/mol . The compound’s SMILES notation is COC1(CCC(CC1)CO)OC, and its InChIKey is PXFYBMNWJONODH-UHFFFAOYSA-N, reflecting its stereochemical and functional group arrangement . It is primarily used as a biochemical reagent in research settings .

Properties

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(4,4-diethoxycyclohexyl)methanol

InChI

InChI=1S/C11H22O3/c1-3-13-11(14-4-2)7-5-10(9-12)6-8-11/h10,12H,3-9H2,1-2H3

InChI Key

KSKJVRDYBTXSFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)CO)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) XLogP3 Key Properties/Applications
(4,4-Dimethoxycyclohexyl)methanol C₉H₁₈O₃ 4,4-dimethoxy, hydroxymethyl 174.24 0.7 Biochemical reagent, synthetic intermediate
(1-Methoxy-4,4-dimethylcyclohexyl)methanol C₁₀H₂₀O₂ 1-methoxy, 4,4-dimethyl, hydroxymethyl 172.27 1.5 (estimated) Potential intermediate in drug synthesis
(4,4-Difluorocyclohexyl)methanol C₇H₁₂F₂O 4,4-difluoro, hydroxymethyl 150.17 0.8 Fluorinated building block for pharmaceuticals
4-Methylenecyclohexanemethanol C₈H₁₄O 4-methylene, hydroxymethyl 126.20 1.2 Polymer precursor, fragrance synthesis
[1-(4-Chlorophenyl)cyclohexyl]methanol C₁₃H₁₇ClO 4-chlorophenyl, hydroxymethyl 224.73 3.1 (estimated) Antiviral/antimicrobial agent precursor

Functional Group Impact on Reactivity

  • Methoxy vs. Fluoro Substituents: The methoxy groups in (4,4-Dimethoxycyclohexyl)methanol enhance solubility in polar solvents (e.g., methanol, dichloromethane) due to their electron-donating nature . In contrast, the fluorine atoms in (4,4-Difluorocyclohexyl)methanol increase electronegativity, making the compound more lipophilic and suitable for medicinal chemistry applications .
  • Methylene Group vs. Aromatic Rings: The 4-methylene group in 4-Methylenecyclohexanemethanol introduces unsaturation, enabling Diels-Alder reactions for polymer synthesis . The 4-chlorophenyl group in [1-(4-Chlorophenyl)cyclohexyl]methanol adds aromaticity, facilitating π-π interactions in drug-receptor binding .

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